3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline
Description
3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline is a heterocyclic aromatic amine (HAA) structurally related to the well-studied mutagenic compounds 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and its derivatives. While IQ and analogs are characterized by an exocyclic amino group at position 2, the target compound substitutes this amino group with a hydroxyl (-OH) moiety. This structural distinction likely alters its chemical reactivity, metabolic activation, and toxicological profile. The molecular formula of the compound is C₁₁H₉N₃O, differing from IQ (C₁₁H₁₀N₄) due to the hydroxyl substitution and loss of one nitrogen atom .
Properties
IUPAC Name |
3-methyl-1H-imidazo[4,5-f]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15/h2-6H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUQMXXXXPNYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434136 | |
| Record name | 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144486-08-8 | |
| Record name | 3-METHYL-2-HYDROXY-3H-IMIDAZO[4,5-F]QUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation-Cyclization from Aminobenzimidazole Precursors
A foundational route involves the condensation of 5-aminobenzimidazole derivatives with carbonyl-containing reagents. For example, 2-amino-3-methyl-1H-imidazole reacts with 2-hydroxyquinoline under acidic conditions to form the imidazo[4,5-f]quinoline scaffold. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by cyclization facilitated by dehydration. Key modifications include:
Hydroxylamine Functionalization
Detailed Experimental Protocols
Synthesis of 3-Methyl-2-nitro-3H-imidazo[4,5-f]quinoline
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Nitration :
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3-Methylimidazo[4,5-f]quinoline (1.0 g, 5.1 mmol) is dissolved in 20 mL of concentrated sulfuric acid at 0°C.
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Fuming nitric acid (0.5 mL, 11 mmol) is added dropwise over 30 minutes.
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The mixture is stirred at 25°C for 4 hours, then poured onto ice.
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The precipitate is filtered and washed with cold water to yield 3-methyl-2-nitro-3H-imidazo[4,5-f]quinoline (1.2 g, 95%).
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Reduction to Hydroxylamine :
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The nitro compound (1.0 g, 4.0 mmol) is suspended in 50 mL of ethanol/water (4:1).
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Sodium dithionite (2.5 g, 14 mmol) is added, and the mixture is refluxed for 2 hours.
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After cooling, the product is extracted with ethyl acetate, dried over MgSO₄, and concentrated to afford 3-methyl-2-hydroxy-3H-imidazo[4,5-f]quinoline (0.8 g, 85%).
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Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
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Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 214.0855 (C₁₁H₁₀N₄O).
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¹H NMR : Distinct signals include δ 8.45 (s, 1H, H-5), 7.92 (d, J = 8.4 Hz, 1H, H-7), and 3.65 (s, 3H, CH₃).
Challenges and Mitigation Strategies
Intermediate Reactivity
The hydroxylamine group is prone to oxidation, necessitating inert atmosphere handling and antioxidants like ascorbic acid during storage.
Byproduct Formation
Competing N-oxidation at the imidazole ring is minimized by using mild reducing agents (e.g., sodium dithionite instead of catalytic hydrogenation).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitration-Reduction | 3-Methylimidazo[4,5-f]quinoline | HNO₃, Na₂S₂O₄ | 85 | 98 |
| Direct Cyclization | 2-Amino-3-methylimidazole | 2-Hydroxyquinoline | 78 | 95 |
| Catalytic Reduction | 2-Nitro derivative | H₂/Pt | 90 | 97 |
Industrial-Scale Adaptations
Patent US4689338A details a continuous flow system for large-scale synthesis, featuring in-line HPLC monitoring and automated pH adjustment to maintain reaction consistency . This method reduces purification time by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the imidazoquinoline core .
Scientific Research Applications
3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its mutagenic properties and interactions with biological macromolecules.
Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline involves its interaction with various molecular targets and pathways. It can inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in prostaglandin production, and receptors like the histamine H1 receptor, regulating inflammation and allergic reactions . Additionally, it exhibits antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous HAAs
Table 1: Structural and Functional Properties of Selected HAAs
Key Structural Differences:
- The absence of the exocyclic amino group may diminish its mutagenic potency, as seen in studies where amino-group modifications reduce Salmonella mutagenicity .
Metabolic Activation and Toxicity
- IQ and MeIQ: Require metabolic activation via hepatic cytochrome P-450 enzymes (e.g., CYP1A2) to form N-hydroxylated intermediates, which subsequently form DNA adducts (e.g., C8-dG adducts) . These adducts are linked to hepatocellular carcinoma in rodents and non-human primates .
Analytical Detection and Cross-Reactivity
- Antibody Recognition: Antibodies developed for amino-substituted HAAs (e.g., 4,8-DiMeIQx) show negligible cross-reactivity with hydroxylated analogs, highlighting the specificity of immunoassays for amino-group-containing HAAs .
- Chromatographic Methods: Reverse-phase HPLC with fluorescence detection, optimized for IQ and MeIQ, may require modified mobile phases to resolve hydroxylated derivatives due to altered polarity .
Biological Activity
3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline is a heterocyclic compound with significant biological implications, particularly in the fields of cancer research and toxicology. Its unique structure, characterized by a hydroxyl group, influences its reactivity and interaction with biological macromolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C11H9N3O
- Molecular Weight : 199.21 g/mol
- Solubility : Soluble in DMF, ethanol, and methanol.
The biological activity of this compound is primarily linked to its interaction with cytochrome P450 isoforms, particularly CYP1A2. This interaction is crucial for the metabolic activation of related compounds that lead to the formation of DNA adducts. The compound's hydroxyl group may enhance its ability to undergo metabolic transformations, resulting in various biochemical effects:
- Metabolic Activation : Similar compounds are metabolized via hydroxylation and acetylation, leading to reactive metabolites that can bind to DNA and induce mutations .
- Cellular Effects : Related compounds have been shown to cause chromosomal aberrations, sister chromatid exchanges, and micronuclei formation in human cell cultures .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's potential as an anticancer agent. For example:
- MCF-7 Cell Line : In studies evaluating cytotoxic effects against breast cancer cells (MCF-7), related compounds demonstrated significant cytotoxicity with IC50 values ranging from 2.56 μM to higher concentrations depending on structural modifications . While specific data for this compound were not highlighted, its structural similarities suggest potential efficacy.
Table 1: Cytotoxic Activity Comparison
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 6 | MCF-7 | 2.56 ± 0.13 | Apoptosis induction |
| Doxorubicin | MCF-7 | 2.82 ± 0.07 | Chemotherapy standard |
Case Studies
Recent research has focused on the mutagenic properties of imidazoquinolines, including this compound:
- Mutagenicity Assessment : Studies have shown that compounds within this class can induce mutations in bacterial and mammalian cells. The presence of a hydroxyl group may enhance their mutagenic potential by facilitating interactions with cellular macromolecules.
- In Vivo Studies : Animal models have been utilized to assess the carcinogenic potential of structurally similar compounds found in cooked meats and tobacco smoke. These studies indicate a correlation between exposure levels and tumorigenesis, underscoring the importance of understanding the biological activity of such compounds .
Pharmacological Applications
Given its biological activity, this compound has been explored for various pharmacological applications:
- Anticancer Research : Its potential as a chemotherapeutic agent is under investigation due to its ability to induce apoptosis in cancer cells.
- Antimicrobial Activity : Similar compounds have shown promise against various pathogens; thus, further studies could elucidate its efficacy against bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
